molecular formula C23H23N3O3S B15074022 (NZ)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine

(NZ)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine

Cat. No.: B15074022
M. Wt: 421.5 g/mol
InChI Key: ZTEDNASHAWNBKQ-PLRJNAJWSA-N
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Description

Foliglurax, also known by its developmental code names PXT-002331 and DT2331, is a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR 4). It is under development by Prexton Therapeutics for the treatment of Parkinson’s disease . This compound has shown potential in alleviating motor symptoms associated with Parkinson’s disease and has reached phase II clinical trials .

Preparation Methods

The synthesis of Foliglurax involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically involves the following steps:

Industrial production methods for Foliglurax would likely involve scaling up these synthetic routes while ensuring the consistency and purity of the final product. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Foliglurax undergoes several types of chemical reactions, including:

    Oxidation: The nitroso group in Foliglurax can undergo oxidation reactions to form various oxidized products.

    Reduction: The nitroso group can also be reduced to form amine derivatives.

    Substitution: The aromatic rings in Foliglurax can undergo substitution reactions with various electrophiles and nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Foliglurax has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Foliglurax exerts its effects by acting as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR 4). This receptor is involved in regulating neurotransmission in the central nervous system. By binding to a specific site on the receptor, Foliglurax enhances the receptor’s response to its natural ligand, glutamate. This modulation leads to a decrease in the overactivity of the corticostriatal glutamatergic pathway, which is implicated in Parkinson’s disease .

Comparison with Similar Compounds

Foliglurax is unique in its ability to modulate mGluR 4 positively. Similar compounds include other positive allosteric modulators of metabotropic glutamate receptors, such as:

Foliglurax stands out due to its high brain exposure and its ability to alleviate both motor symptoms and levodopa-induced dyskinesia in Parkinson’s disease .

Properties

Molecular Formula

C23H23N3O3S

Molecular Weight

421.5 g/mol

IUPAC Name

(NZ)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine

InChI

InChI=1S/C23H23N3O3S/c27-25-19-13-22(20-14-23-17(15-24-20)5-11-30-23)29-21-4-3-16(12-18(19)21)2-1-6-26-7-9-28-10-8-26/h3-5,11-15,27H,1-2,6-10H2/b25-19-

InChI Key

ZTEDNASHAWNBKQ-PLRJNAJWSA-N

Isomeric SMILES

C1COCCN1CCCC2=CC\3=C(C=C2)OC(=C/C3=N/O)C4=NC=C5C=CSC5=C4

Canonical SMILES

C1COCCN1CCCC2=CC3=C(C=C2)OC(=CC3=NO)C4=NC=C5C=CSC5=C4

Origin of Product

United States

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